molecular formula C12H18ClNO3 B13638648 Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate hydrochloride

Cat. No.: B13638648
M. Wt: 259.73 g/mol
InChI Key: KJIXJNWQADIOQQ-UHFFFAOYSA-N
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Description

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is a chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylbenzaldehyde and an amino acid derivative.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate compound is then reduced to form the desired product.

    Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The dimethylphenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles such as halogens and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield an amine.

Scientific Research Applications

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in its binding to target molecules, while the dimethylphenyl group contributes to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups, which may affect its reactivity and stability.

    Methyl (2S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)propanoate: Contains a methoxy group instead of a hydroxy group, which may alter its chemical properties.

Uniqueness

Methyl (2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride is unique due to the presence of both hydroxy and dimethyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

methyl 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-7-4-9(14)5-8(2)10(7)6-11(13)12(15)16-3;/h4-5,11,14H,6,13H2,1-3H3;1H

InChI Key

KJIXJNWQADIOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)N)C)O.Cl

Origin of Product

United States

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